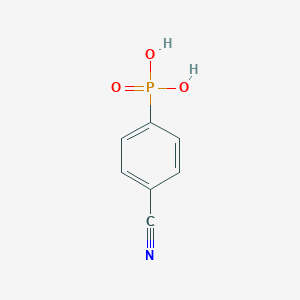
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-, also known as AHA, is a potent inhibitor of bacterial urease. It is a white crystalline powder that is soluble in water and ethanol. AHA has been used in various scientific research applications, including the study of urinary tract infections, kidney stones, and chronic bacterial prostatitis.
Mecanismo De Acción
The mechanism of action of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- involves the formation of a stable complex with the nickel ion at the active site of bacterial urease. This complex inhibits the catalytic activity of the enzyme by preventing the binding of urea to the active site. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been shown to be a competitive inhibitor of bacterial urease, meaning that it competes with urea for binding to the active site of the enzyme.
Efectos Bioquímicos Y Fisiológicos
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of ammonia and carbon dioxide, which can lead to the prevention and treatment of urinary tract infections, kidney stones, and chronic bacterial prostatitis. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has several advantages for lab experiments. It is a potent inhibitor of bacterial urease, which makes it an ideal tool for studying the role of urease in various diseases. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- is also stable and can be easily synthesized in large quantities. However, Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has some limitations for lab experiments. It is not suitable for studying the role of urease in non-bacterial systems, and its inhibitory effects on other enzymes are not well understood.
Direcciones Futuras
There are several future directions for studying Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-. One area of research is the development of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)--based therapies for urinary tract infections, kidney stones, and chronic bacterial prostatitis. Another area of research is the study of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-'s antioxidant properties and its potential use in preventing and treating oxidative stress and inflammation. Additionally, further studies are needed to understand the inhibitory effects of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- on other enzymes and its potential use in other disease states.
Conclusion:
In conclusion, Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- is a potent inhibitor of bacterial urease that has been extensively studied for its role in the prevention and treatment of urinary tract infections, kidney stones, and chronic bacterial prostatitis. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has several advantages for lab experiments, including its stability and ease of synthesis. However, Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has some limitations for lab experiments, and further studies are needed to understand its inhibitory effects on other enzymes and its potential use in other disease states.
Métodos De Síntesis
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- can be synthesized by reacting 4-butoxy-3-fluoroaniline with ethyl chloroformate, followed by hydrolysis with sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-. The synthesis of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- is a multistep process that requires careful monitoring and purification to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been extensively studied for its inhibitory effects on bacterial urease, which is an enzyme that catalyzes the hydrolysis of urea to produce ammonia and carbon dioxide. Bacterial urease plays a crucial role in the pathogenesis of various diseases, such as urinary tract infections, kidney stones, and chronic bacterial prostatitis. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been shown to inhibit the activity of bacterial urease, thereby reducing the production of ammonia and carbon dioxide, which can lead to the prevention and treatment of these diseases.
Propiedades
Número CAS |
15560-65-3 |
|---|---|
Nombre del producto |
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- |
Fórmula molecular |
C12H16FNO3 |
Peso molecular |
241.26 g/mol |
Nombre IUPAC |
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16FNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
Clave InChI |
TUQVWHPFYRZAOJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
Otros números CAS |
15560-65-3 |
Sinónimos |
2-(4-Butoxy-3-fluorophenyl)acetohydroxamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)


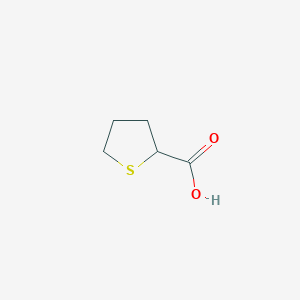
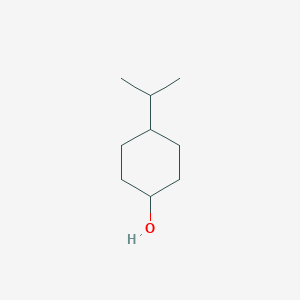
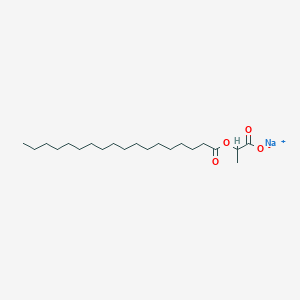
![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
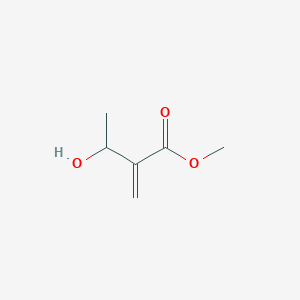
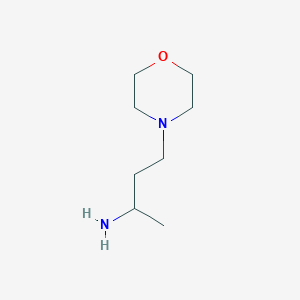
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)
